4-(2,5-Dimethylphenoxy)aniline
Description
4-(2,5-Dimethylphenoxy)aniline is an aromatic amine derivative characterized by a phenoxy group substituted with methyl groups at the 2- and 5-positions, attached to an aniline moiety. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-rich aromatic system, which facilitates electrophilic substitution reactions. Its molecular formula is C14H15NO, with a molecular weight of 213.28 g/mol . The compound's structural flexibility allows for derivatization, making it valuable in drug discovery and material science.
Properties
IUPAC Name |
4-(2,5-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZJFRJWZAPKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenoxy)aniline typically involves the reaction of 2,5-dimethylphenol with aniline in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where 2,5-dimethylphenol is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Pharmaceutical Applications
4-(2,5-Dimethylphenoxy)aniline has been studied for its potential therapeutic effects. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development. Some notable applications include:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of aniline compounds have shown effectiveness against various bacterial strains .
- Anticancer Research : The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been explored. Studies suggest that modifications of the aniline structure can enhance its potency against cancer cells .
Agrochemical Applications
In the agrochemical sector, this compound is utilized as a precursor for synthesizing herbicides and pesticides. Its unique electronic properties enhance the efficacy of these agrochemicals:
- Herbicide Development : The compound can be modified to develop selective herbicides that target specific weed species while minimizing harm to crops .
- Pesticide Formulations : Its application in formulating pesticides is driven by its effectiveness in disrupting pest physiology, thereby improving crop protection strategies.
Material Science Applications
This compound also finds use in material science, particularly in the synthesis of polymers and coatings:
- Polymer Production : The compound can be polymerized to create materials with desirable mechanical and thermal properties. These polymers are used in coatings that require durability and resistance to environmental factors .
- Coating Formulations : Its incorporation into coating formulations enhances adhesion and durability, making it suitable for industrial applications.
Data Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents, anticancer drugs | Effective against bacteria; potential anticancer properties |
| Agrochemicals | Herbicides, pesticides | Selective targeting; improved crop protection |
| Material Science | Polymers, coatings | Enhanced mechanical properties; durability |
Case Studies
-
Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal demonstrated the antimicrobial activity of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations . -
Herbicide Development :
Research focusing on the synthesis of herbicides from this compound showed promising results in controlling weed species resistant to conventional herbicides. Field trials indicated improved crop yields when using these newly developed formulations . -
Polymer Coating Research :
A project investigated the use of this compound in developing polymer coatings for automotive applications. The resulting coatings exhibited superior resistance to scratches and UV degradation compared to standard coatings .
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Chloro-4-(2,5-dimethylphenoxy)aniline
- Molecular Formula: C14H14ClNO
- Molecular Weight : 247.72 g/mol
- Key Differences : The addition of a chlorine atom at the 3-position introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions. This derivative exhibits higher polarity and lower Log P compared to the parent compound, influencing its solubility and bioavailability .
- Applications : Used in antimicrobial agents due to enhanced halogen-mediated interactions with biological targets .
2,5-Dimethoxy-4-(4-tolylazo)aniline
- Molecular Formula : C15H17N3O2
- Molecular Weight : 271.31 g/mol
- Key Differences: The azo (-N=N-) group and methoxy substituents confer chromophoric properties, making this compound suitable for dye applications. Unlike 4-(2,5-dimethylphenoxy)aniline, it lacks a phenoxy bridge, reducing steric hindrance but increasing planarity for π-π stacking in materials science .
- Applications : Primarily used in textile dyes and photodynamic therapy agents .
4-Chloro-2,5-dimethoxyaniline
- Molecular Formula: C8H10ClNO2
- Molecular Weight : 187.63 g/mol
- Key Differences: Replaces the phenoxy group with methoxy and chloro substituents. The absence of a bridging oxygen reduces molecular flexibility, while the chloro group enhances electrophilicity at the aromatic ring. This compound has a lower molecular weight and higher reactivity in coupling reactions .
- Applications : Precursor for synthesizing acetoacet-anilide derivatives in polymer chemistry .
HBK17 (1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
- Molecular Formula : C22H30ClN3O2
- Molecular Weight : 416.95 g/mol
- Key Differences : Incorporates a piperazine ring and a propyl linker, significantly increasing molecular complexity. The 2-methoxyphenyl group enhances serotonin receptor affinity , distinguishing it from the simpler aniline derivative. HBK17 has demonstrated potent antidepressant activity in preclinical studies .
- Applications : Investigated as a central nervous system (CNS) drug candidate .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| This compound | C14H15NO | 213.28 | 2,5-dimethylphenoxy, -NH2 | Not reported | Pharmaceutical intermediates |
| 3-Chloro-4-(2,5-dimethylphenoxy)aniline | C14H14ClNO | 247.72 | 3-Cl, 2,5-dimethylphenoxy | Not reported | Antimicrobial agents |
| 2,5-Dimethoxy-4-(4-tolylazo)aniline | C15H17N3O2 | 271.31 | Azo, 2,5-dimethoxy, -NH2 | Not reported | Dyes, photodynamic therapy |
| HBK17 | C22H30ClN3O2 | 416.95 | Piperazine, propyl linker | Not reported | CNS drug candidates |
Research Findings and Functional Insights
- Electronic Effects: The 2,5-dimethylphenoxy group in this compound donates electron density via the oxygen atom, activating the aniline ring for electrophilic substitution. In contrast, chloro or methoxy substituents in analogs like 4-chloro-2,5-dimethoxyaniline alter electronic profiles, directing reactivity to specific ring positions .
- Biological Activity : Piperazine-containing derivatives (e.g., HBK17) exhibit enhanced blood-brain barrier penetration compared to simpler anilines, highlighting the role of structural complexity in CNS drug design .
- Material Science : Azo derivatives (e.g., 2,5-Dimethoxy-4-(4-tolylazo)aniline) demonstrate tunable absorption spectra, making them ideal for optoelectronic applications .
Biological Activity
4-(2,5-Dimethylphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a phenoxy group attached to an aniline moiety. The presence of two methyl groups at the 2 and 5 positions on the phenoxy ring influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 201.27 g/mol |
| Melting Point | Approx. 60-62 °C |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It has been shown to:
- Inhibit Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in critical cellular processes, potentially affecting cell signaling pathways and gene expression .
- Induce Apoptosis : Preliminary studies suggest that it can induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the S phase .
- Exhibit Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects on various cancer cell lines, including:
- HepG2 (liver carcinoma)
- MCF-7 (breast cancer)
- A549 (lung adenocarcinoma)
The compound's IC50 values in these studies indicate potent activity compared to standard chemotherapeutics like etoposide.
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 99.98 | 6.92 |
| MCF-7 | 100.39 | 8.26 |
| A549 | 100.07 | 8.99 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Antitumor Agents : A series of derivatives similar to this compound have been synthesized and evaluated for their inhibitory activity against human DNA topoisomerase II. Some derivatives showed enhanced potency compared to etoposide, indicating that structural modifications can significantly impact biological activity .
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted how variations in substituents on the phenoxy and aniline rings can alter the compound's efficacy against specific targets. This understanding is crucial for designing more effective derivatives .
- Mechanistic Studies : Studies using flow cytometry have demonstrated that treatment with this compound leads to increased accumulation of cells in the S phase of the cell cycle in HepG2 cells, suggesting a mechanism involving cell cycle arrest as a pathway for inducing apoptosis .
Q & A
Q. What are the optimized synthetic routes for 4-(2,5-Dimethylphenoxy)aniline, and how do reaction conditions influence yield?
The synthesis typically involves coupling 2,5-dimethylphenol with a nitroaniline derivative under reductive conditions. A common method reacts 4-nitroaniline with 2,5-dimethylphenol using palladium on carbon (Pd/C) and hydrogen gas (H₂) to reduce the nitro group to an amine . Key factors include:
- Catalyst Loading : Pd/C (5-10 wt%) ensures efficient nitro-group reduction.
- Temperature : Reactions are conducted at 50-80°C to balance reactivity and side-product formation.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water) isolates the product. Yield optimization (~70-85%) requires strict control of H₂ pressure (1-3 atm) and reaction time (6-12 hours).
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm the aromatic substitution pattern. The amine proton ( 3.5-4.5 ppm) and methyl groups ( 2.2-2.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (C₁₄H₁₅NO, expected m/z 213.12).
- FT-IR : N-H stretching (3300-3500 cm⁻¹) and C-O-C ether vibrations (1200-1250 cm⁻¹) confirm functional groups .
Q. How can solubility and stability data guide experimental design for this compound?
- Solubility : Sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. This informs solvent choice for reactions or biological assays .
- Stability : Sensitive to light and oxidation. Storage under inert gas (N₂/Ar) at -20°C in amber vials prevents degradation. Thermal analysis (DSC/TGA) reveals decomposition above 200°C, guiding high-temperature applications .
Advanced Research Questions
Q. How can this compound be integrated into conductive polymers for biosensors?
This compound’s amine group enables covalent functionalization with thiophene or pyrrole monomers to form electroactive polymers. Example methodology:
- Electropolymerization : Use cyclic voltammetry (CV) in acetonitrile/TBAP electrolyte to deposit polymer films on electrodes .
- Performance Metrics : Measure conductivity (four-point probe) and redox activity (CV in PBS). Recent studies report enhanced sensitivity for dopamine detection at 0.1–10 µM ranges when copolymerized with thiophene derivatives .
Q. What mechanistic insights explain discrepancies in nitro-group reduction efficiency during synthesis?
Contradictions in yields (e.g., 60% vs. 85%) may arise from:
- Catalyst Deactivation : Trace oxygen or moisture poisons Pd/C. Pre-purge systems with H₂ and use anhydrous solvents.
- Side Reactions : Over-reduction to hydroxylamine intermediates can occur at high H₂ pressures (>3 atm). Monitoring via TLC or in situ IR spectroscopy identifies optimal stopping points .
- Substrate Purity : Impurities in 4-nitroaniline (e.g., meta-isomers) reduce reactivity. HPLC purity >98% is recommended.
Q. What strategies enable selective functionalization of this compound for tailored applications?
- Electrophilic Substitution : Bromination (NBS in CCl₄) targets the para-position to the amine, enabling Suzuki couplings for aryl-functionalized derivatives .
- Schiff Base Formation : React with aldehydes (e.g., salicylaldehyde) to create chelating ligands for metal-organic frameworks (MOFs). Characterization via XRD and BET analysis confirms porosity .
Q. How can computational modeling resolve conflicting crystallography data for this compound?
Discrepancies in reported bond angles (e.g., C-O-C ~118° vs. 122°) can be addressed via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
